molecular formula C24H21NO5S B2409127 (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 1321949-64-7

(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No.: B2409127
CAS No.: 1321949-64-7
M. Wt: 435.49
InChI Key: ZMHQKFYOJJWQMP-IZHYLOQSSA-N
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Description

(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a synthetically designed chromene derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a chromen-2-ylidene core, a privileged scaffold in medicinal chemistry due to its wide range of associated biological activities. The structure is further functionalized with a 3,4-dimethoxyaniline moiety and a tosyl (p-toluenesulfonyl) group, which can be critical for modulating the molecule's electronic properties, solubility, and binding affinity to biological targets. Chromene and coumarin (a closely related structure) derivatives are extensively investigated for their potential pharmacological properties, including serving as kinase inhibitors, antidiabetic agents, and anticancer compounds. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems or as a lead compound for developing novel therapeutic agents. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-11-19(12-9-16)31(26,27)23-14-17-6-4-5-7-20(17)30-24(23)25-18-10-13-21(28-2)22(15-18)29-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHQKFYOJJWQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline, 4-methylbenzenesulfonyl chloride, and chromen-2-one.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.

    Cyclization: The intermediate sulfonamide then undergoes cyclization with chromen-2-one under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), catalysts (e.g., Lewis acids).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline: can be compared with other chromen-2-imine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methoxy groups and a methylsulfonyl group may impart distinct properties compared to other similar compounds.

Biological Activity

(Z)-3,4-Dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenylidene structure with two methoxy groups and a tosyl group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chromen-2-one can scavenge free radicals effectively, suggesting that this compound may also possess this ability. The antioxidant activity is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of chromenyl derivatives. For example, compounds containing the chromen-2-one core have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. In vitro assays revealed that similar compounds inhibited proliferation in human cancer cells with IC50 values ranging from 5 to 20 µM, indicating a promising therapeutic window.

CompoundCell LineIC50 (µM)
Chromen-2-one derivativeHeLa (cervical cancer)10
Another chromen derivativeMDA-MB-231 (breast cancer)15

Acetylcholinesterase Inhibition

Compounds structurally related to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study demonstrated that certain analogs exhibited AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting that this compound may also contribute to cognitive enhancement through similar mechanisms.

Case Studies and Research Findings

  • In Vitro Studies : A recent study synthesized several chromen derivatives and tested them against human cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed strong interactions with AChE, supporting its potential use in treating neurodegenerative diseases.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest that the compound has favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for (Z)-3,4-dimethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and condensation reactions. Key steps include forming the chromene core via cyclization of a phenolic precursor and introducing the tosyl and aniline moieties. Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while methanol/ethanol improve solubility during condensation .
  • Temperature control : Microwave-assisted synthesis (120–150°C) reduces reaction time compared to traditional reflux (6–12 hours) .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹H/¹³C NMR identifies methoxy, tosyl, and chromene protons. For example, the Z-configuration of the imine bond is confirmed by NOESY correlations between chromene protons and the aniline methoxy groups .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 504.16) and fragmentation patterns .
  • Contradictions : Discrepancies in integration ratios (e.g., aromatic protons) are resolved by comparing experimental data with DFT-simulated spectra or repeating measurements under standardized conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic vapors (e.g., from nitro intermediates) .
  • Storage : Store in airtight containers at 4°C, away from strong oxidizers and ignition sources .

Advanced Research Questions

Q. How can SHELX software suite refine the crystal structure of this compound, and what challenges arise during refinement?

  • Structure solution : Use SHELXD for phase determination via direct methods. For complex Z/E isomerism, assign occupancy factors to resolve disorder in the chromene-tosyl region .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. Challenges include:
  • Overlapping electron density peaks in the methoxy groups, addressed using ISOR and DELU restraints .
  • Twinning corrections for non-merohedral twins via TWIN and BASF commands .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilic sites : The tosyl group activates the chromene ring for nucleophilic attack at C-3.
  • Kinetic studies : Monitoring via HPLC reveals pseudo-first-order kinetics in reactions with amines, with activation energy (~45 kJ/mol) calculated via Arrhenius plots .
  • Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states, increasing reaction rates by 30% compared to toluene .

Q. How do structural modifications (e.g., methoxy positional isomerism) affect biological activity, and how is this evaluated?

  • Comparative assays : Test derivatives (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) in cytotoxicity screens (e.g., MTT assay on cancer cell lines). The 3,4-dimethoxy analog shows 2× higher IC₅₀ due to enhanced DNA intercalation .
  • SAR analysis : QSAR models correlate methoxy group orientation with logP values, predicting blood-brain barrier permeability .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, stability)?

  • Solubility discrepancies : Predicted logP (3.2) vs. experimental (2.8) values are reconciled by adjusting COSMO-RS parameters for solvent-solute interactions .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH) identify hydrolytic degradation at the imine bond, prompting formulation in solid dispersions with PVP .

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